molecular formula C13H17NOS B1520832 3-(Benzylsulfanyl)azepan-2-one CAS No. 88833-17-4

3-(Benzylsulfanyl)azepan-2-one

Cat. No.: B1520832
CAS No.: 88833-17-4
M. Wt: 235.35 g/mol
InChI Key: CVURTJGLYONTAB-UHFFFAOYSA-N
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Description

“3-(Benzylsulfanyl)azepan-2-one” is a compound that belongs to the family of azepane molecules. It has a molecular formula of C13H17NOS and a molecular weight of 235.35 g/mol .

Scientific Research Applications

Synthesis of Complex Heterocycles

3-(Benzylsulfanyl)azepan-2-one serves as a precursor in the synthesis of complex heterocycles. For instance, it is utilized in the phosphine-catalyzed intermolecular cyclization processes to construct benzo[b]azepin-3-ones, which are significant for their potential as angiotensin-converting enzyme inhibitors, through a unique annulation process involving α-umpolung addition followed by an aldol reaction (Zhang et al., 2019).

Generation of Azepines and Dihydroazepines

The compound is involved in radical ring closure reactions onto aromatics, leading to the formation of benzazepin-2-ones and 5-arylpiperidin-2-ones. These reactions showcase the versatility of this compound in generating seven-membered azaheterocycles and highlight its role in the rearrangement processes to obtain structurally diverse compounds (Charrier et al., 2012).

Development of PKB Inhibitors

In medicinal chemistry, derivatives of this compound have been explored for their potential as protein kinase B (PKB) inhibitors. This application is crucial for developing therapeutic agents, as PKB plays a significant role in various cellular processes, including metabolism, proliferation, cell survival, growth, and angiogenesis. The structure-based optimization of azepane derivatives has led to the identification of compounds with significant inhibitory activity against PKB, providing a pathway for the development of new therapeutic agents (Breitenlechner et al., 2004).

Exploration in Organic Synthesis

The versatility of this compound is also demonstrated in its application in organic synthesis, where it is used in the development of novel synthetic routes. For example, it participates in reactions leading to the competitive formation of 4,5-dihydro-1,3-thiazoles and dihydroazepines, showcasing its utility in the synthesis of polyfunctionalized compounds through tandem deprotonation-cyclization processes (Nedolya et al., 2015).

Future Directions

While specific future directions for “3-(Benzylsulfanyl)azepan-2-one” are not mentioned, there is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

Properties

IUPAC Name

3-benzylsulfanylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-13-12(8-4-5-9-14-13)16-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVURTJGLYONTAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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